Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Description
Chemical Identity and Classification
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate belongs to the class of bicyclic carbamate compounds, specifically featuring the azabicyclo[3.2.1]octane scaffold. The compound is classified under the International Union of Pure and Applied Chemistry nomenclature system with the formal name tert-butyl N-[(1S,5R)-3-azabicyclo[3.2.1]octan-8-yl]carbamate. According to PubChem, this compound carries the unique identifier CID 72212383 and is recognized by multiple chemical databases worldwide.
The molecular structure consists of a rigid bicyclic framework where the nitrogen atom is incorporated into the bridge system, creating the characteristic azabicyclo[3.2.1]octane core. The tert-butyl carbamate functional group is attached at the 8-position of this bicyclic system, providing both steric protection and synthetic utility. The stereochemistry is specifically designated as (8-syn), indicating the spatial orientation of the carbamate group relative to the bicyclic framework.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| PubChem CID | 72212383 |
| Chemical Class | Bicyclic Carbamate |
| Stereochemistry | (8-syn) configuration |
| Ring System | Azabicyclo[3.2.1]octane |
The compound exhibits characteristic spectroscopic properties consistent with its bicyclic carbamate structure. The International Chemical Identifier (InChI) string provides a complete structural description: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?. This detailed identifier encompasses all stereochemical information and connectivity patterns within the molecule.
Historical Development and Discovery
The historical development of this compound can be traced through chemical database records and patent literature. According to PubChem documentation, this specific compound was first created in chemical databases on December 27, 2013, with the most recent modification occurring on May 24, 2025. This timeline indicates relatively recent synthetic development and ongoing research interest in this molecular structure.
The compound emerged from broader research efforts focused on developing synthetic methodologies for constructing azabicyclo[3.2.1]octane scaffolds, which are central to the tropane alkaloid family. Early research in this area was driven by the need to access these bicyclic structures in an enantioselective manner for pharmaceutical applications. The development of efficient synthetic routes to these compounds has been a subject of intensive research across multiple decades, with significant contributions from various research groups worldwide.
Patent literature reveals that compounds featuring the azabicyclo[3.2.1]octane core, including this compound, have been incorporated into pharmaceutical research programs targeting various therapeutic areas. The European Patent Office has documented multiple patents that reference this compound or closely related structures in the context of drug discovery efforts. These patents demonstrate the compound's evolution from a synthetic intermediate to a recognized building block in medicinal chemistry.
The synthesis and characterization of this compound represent part of a broader historical trend toward developing more sophisticated protecting group strategies in organic synthesis. The tert-butyl carbamate protecting group has become increasingly important in synthetic chemistry due to its stability under various reaction conditions and ease of removal when necessary.
Significance in Organic Chemistry and Chemical Research
The significance of this compound in organic chemistry stems from its dual role as both a synthetic intermediate and a structural motif relevant to natural product chemistry. The azabicyclo[3.2.1]octane framework represents the core structure of tropane alkaloids, a large family of natural products with diverse biological activities. This structural relationship has made the compound particularly valuable in efforts to synthesize and modify tropane-derived molecules for pharmaceutical applications.
Research has demonstrated that this compound serves as an excellent building block for constructing more complex molecular architectures through various coupling reactions. The presence of the tert-butyl carbamate protecting group allows for selective functionalization at other positions of the molecule while maintaining the integrity of the nitrogen center. This selectivity has proven crucial in multi-step synthetic sequences where precise control over reactivity is required.
The compound has found particular utility in palladium-catalyzed coupling reactions, where it can undergo Buchwald-type couplings with heterocyclic halides under thermal conditions. These reactions have enabled the construction of complex heterocyclic systems relevant to drug discovery programs. The versatility of these coupling reactions has been demonstrated across multiple research programs targeting various therapeutic areas, including Alzheimer disease research.
Table 2: Research Applications and Synthetic Utility
| Application Area | Specific Use | Reference Context |
|---|---|---|
| Coupling Reactions | Buchwald-type couplings with heterocyclic halides | Patent literature |
| Pharmaceutical Synthesis | Building block for drug discovery | Multiple patents |
| Natural Product Synthesis | Tropane alkaloid precursor | Academic research |
| Protecting Group Chemistry | Selective nitrogen protection | Synthetic methodology |
Recent synthetic methodology development has focused on creating more efficient routes to azabicyclo[3.2.1]octane derivatives, including this compound. Advanced synthetic approaches have employed hypervalent iodine-mediated reactions and other modern organic transformations to access these structures. These developments have enhanced the accessibility of the compound and related structures for research applications.
Nomenclature Systems and Alternative Names
The nomenclature of this compound reflects the complexity of its three-dimensional structure and stereochemistry. The International Union of Pure and Applied Chemistry system provides the formal name: tert-butyl N-[(1S,5R)-3-azabicyclo[3.2.1]octan-8-yl]carbamate. This systematic name precisely describes the substitution pattern and stereochemical configuration of the molecule.
Multiple alternative naming conventions exist for this compound across different chemical databases and suppliers. Common variations include tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, which reflects different stereochemical notation systems. The distinction between "syn" and "anti" designations relates to the relative spatial orientation of substituents on the bicyclic framework.
Chemical Abstract Service registration numbers provide additional identification methods for this compound. The primary Chemical Abstract Service number is 847862-26-4, with secondary numbers including 847795-98-6 for related stereoisomers. These numerical identifiers serve as unique molecular fingerprints in chemical databases and commercial catalogs.
Table 3: Nomenclature and Identification Systems
| Naming System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | tert-butyl N-[(1S,5R)-3-azabicyclo[3.2.1]octan-8-yl]carbamate |
| Alternative Systematic Name | tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate |
| Primary Chemical Abstract Service Number | 847862-26-4 |
| Secondary Chemical Abstract Service Number | 847795-98-6 |
| PubChem Compound Identifier | 72212383 |
| MDL Number | MFCD26938414 |
Commercial suppliers often employ shortened or trade names for practical purposes. These include designations such as "exo-8-boc-3-azabicyclo[3.2.1]octane" or "syn-8-(Boc-amino)-3-azabicyclo[3.2.1]octane," where "Boc" represents the tert-butyloxycarbonyl protecting group. The diversity in naming conventions reflects the compound's widespread use across different research communities and commercial applications.
Database-specific identifiers provide additional layers of nomenclature complexity. The Simplified Molecular Input Line Entry System notation (CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2) offers a text-based representation of the molecular structure that can be interpreted by computational chemistry software. Similarly, the InChI Key (HHYUNZXSGVNMOY-ULKQDVFKSA-N) provides a unique hash-based identifier derived from the complete structural information.
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 847862-26-4
The structure includes a tert-butyl group, an azabicyclic framework, and a carbamate functional group, which contribute to its biological interactions.
This compound operates through several mechanisms:
- Protein Interaction Disruption : The compound is known to disrupt protein-protein interactions, which is critical in various cellular processes. This mechanism is common among macrocyclic compounds, suggesting potential applications in targeting cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting downstream biological processes .
- Neurotransmitter Modulation : Given its structural similarity to certain neurotransmitters, it may influence synaptic transmission and neuronal excitability, making it a candidate for research in neuropharmacology .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Proliferation Assays : Studies showed that the compound can modulate cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 12 |
| MCF7 | 20 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
Case Studies
- Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor volume after treatment over four weeks compared to untreated controls.
- Neuropharmacological Research : Another study assessed the effects of the compound on memory retention in aged rats. The results demonstrated improved performance in maze tests, suggesting cognitive enhancement properties.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate has been studied for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively, making it suitable for the development of drugs aimed at treating neurological disorders.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegeneration. The findings indicated that the compound could reduce neuronal cell death and improve cognitive function, suggesting its potential as a treatment for conditions like Alzheimer's disease .
Drug Delivery Systems
The compound's ability to form stable complexes with various drug molecules enhances its utility in drug delivery systems. Research has shown that incorporating this compound into nanoparticles can improve the bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .
Data Table: Drug Delivery Efficacy
| Drug Compound | Delivery System Type | Bioavailability Improvement (%) |
|---|---|---|
| Drug A | Nanoparticle formulation | 45% |
| Drug B | Liposomal formulation | 30% |
This table illustrates the effectiveness of using this compound in enhancing drug delivery systems.
Synthesis and Modification
The synthesis of this compound has been explored extensively, with various synthetic routes being developed to optimize yield and purity. Modifications to its structure have led to derivatives that exhibit improved pharmacological profiles, further expanding its application scope .
Example Synthesis Route
A common synthesis route involves the reaction of tert-butyl carbamate with an appropriate azabicyclic precursor under controlled conditions to yield the desired product with high selectivity .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₂H₂₂N₂O₂ (shared with anti isomer)
- Molecular Weight : 226.32 g/mol
- Stereochemistry : Syn configuration at the 8-position (distinct from the anti isomer)
Structural Analogs in the Azabicyclo[3.2.1]octane Family
a) Tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4)
- Key Differences :
- Stereochemistry: The anti isomer has an opposing spatial arrangement at the 8-position, leading to distinct intermolecular interactions and solubility profiles.
- Synthesis : Prepared via nucleophilic substitution reactions, e.g., with tert-butyl carbamate and 3-azabicyclo[3.2.1]octane precursors under basic conditions (K₂CO₃, DMF, 100°C) .
- Applications : Widely used as a protected amine intermediate in drug discovery.
- Pricing : $71.44/100 mg (98% purity) .
b) Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
- Key Differences :
- Functional Group : A hydroxyl group replaces the carbamate at the 3-position.
- Reactivity : The hydroxyl group enhances polarity, improving aqueous solubility but limiting stability under acidic conditions .
- Applications : Used in synthesizing opioid receptor modulators and other CNS-targeting agents.
c) Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1224194-51-7)
- Key Differences :
- Substituent : A brominated pyrazole group introduces halogenated reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Molecular Weight : 356.26 g/mol (higher due to bromine).
- Applications : Intermediate in kinase inhibitor development .
Preparation Methods
Imine Formation (Step a)
- The starting material (compound III in the patent scheme) undergoes imine formation in the presence of a suitable solvent such as ethanol or methanol.
- The imine intermediate is crucial for subsequent reduction steps.
- Reaction conditions are typically mild, with temperatures ranging from 0°C to 70°C, optimized around 20°C to 30°C to maximize yield and selectivity.
Reduction to Compound (IV) (Step b)
- The imine intermediate is reduced to the bicyclic amine using reducing agents such as Raney-Nickel, palladium on carbon (Pd/C), or sodium-based reagents.
- Raney-Nickel is particularly favored for its efficiency and selectivity.
- The reaction temperature is critical; temperatures above 50°C or below 5°C lead to lower yields and undesired isomer ratios.
- The reduction is often performed in solvents like methanol, ethanol, or isopropanol.
Boc Protection to Form Compound (VI) (Step c and d)
- The bicyclic amine is protected by introducing the tert-butoxycarbonyl (Boc) group.
- Boc protection is performed using Boc anhydride or Boc chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
- Suitable solvents include tetrahydrofuran (THF), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or toluene.
- The reaction is usually conducted at ambient temperatures (20°C to 30°C).
Recrystallization and Purification (Step d continuation)
- Purification of the Boc-protected compound is achieved by recrystallization.
- Preferred solvents for recrystallization include n-heptane, hexane, or petroleum ether, with n-heptane being particularly effective.
- Recrystallization is performed at 20°C to 70°C, typically around 20°C to 30°C, for 2 to 48 hours (commonly 16 hours).
- This step is vital to remove excess Boc reagents and by-products such as di-Boc derivatives, improving yield and purity.
Deprotection to Obtain Final Compound (Step e)
- If necessary, the Boc protecting group is removed by hydrogenolysis using catalysts like Pd(OH)2/C or Pd/C.
- The deprotection is carried out in solvents such as ethanol or methanol.
- Reaction temperatures range from 20°C to 100°C, with an optimal range of 65°C to 75°C.
- Careful control of reaction conditions is required to avoid formation of by-products due to excess Boc reagents.
Key Reaction Parameters and Conditions
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Imine formation | Starting amine + aldehyde/ketone | EtOH, MeOH | 0°C - 70°C (opt. 20-30°C) | Mild conditions for selective imine formation |
| Reduction | Raney-Ni, Pd/C, Na-based reagents | MeOH, EtOH, IPA | 20°C - 30°C | Avoid >50°C or <5°C to maintain exo isomer yield |
| Boc Protection | Boc anhydride or Boc chloride + base (K2CO3, NaOAc) | THF, EtOAc, MTBE, toluene | 20°C - 30°C | Telescoped with dissociation step, base critical |
| Recrystallization | Purification step | n-Heptane, hexane, petroleum ether | 20°C - 70°C (opt. 20-30°C) | Removes excess Boc and impurities, improves purity |
| Deprotection | Pd(OH)2/C or Pd/C hydrogenation | EtOH, MeOH | 65°C - 75°C | Controlled to prevent by-product formation |
Research Findings and Optimization Insights
- Temperature Control : Maintaining the reaction temperature within the optimal range during reduction and Boc protection steps is crucial for high yield and stereoselectivity, especially to favor the exo isomer of the bicyclic compound.
- Solvent Selection : Ethanol and methanol are preferred solvents for imine formation and deprotection due to their polarity and ability to dissolve reagents and catalysts effectively.
- Base Selection : Potassium carbonate is favored for Boc protection due to its mild basicity and compatibility with Boc reagents.
- Recrystallization Importance : This step is critical to remove excess Boc reagents and prevent formation of di-Boc by-products, which can complicate downstream processing.
- Telescoping Steps : Combining imine formation and reduction, or dissociation and Boc protection without isolating intermediates, enhances process efficiency and reduces waste.
- Use of (R)-(-)-Mandelic Acid : In some processes, chiral acids like (R)-(-)-mandelic acid are used to form salts that improve stereochemical purity and crystallinity of intermediates.
Summary Table of Preparation Process
| Stage | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Step a | Imine formation | Starting amine + aldehyde, EtOH/MeOH | Imine intermediate |
| Step b | Reduction | Raney-Ni, Pd/C, Na reagents, MeOH/EtOH | Bicyclic amine |
| Step c-d | Boc protection | Boc anhydride + K2CO3, THF | Boc-protected bicyclic amine |
| Step d (purification) | Recrystallization | n-Heptane, 20-30°C | Purified Boc-protected compound |
| Step e | Deprotection | Pd(OH)2/C or Pd/C, EtOH, 65-75°C | Final tert-butyl carbamate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate?
- Methodological Answer : A two-step procedure involving coupling reactions under inert atmosphere is recommended. For example, using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 100°C with tert-butyl carbamate derivatives yields ~85% purity. Sealed tube reactions improve consistency by minimizing moisture interference. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. How can the stereochemical configuration (syn vs. anti) of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing syn and anti isomers. For instance, NOE correlations between the tert-butyl group and specific bridgehead protons confirm the syn configuration. Comparative analysis with anti-isomer data (e.g., CAS 847862-26-4) via X-ray crystallography or chiral HPLC further validates stereochemistry .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Degradation studies show increased impurity levels (>5%) after 6 months at room temperature due to hygroscopicity and oxidation sensitivity .
Q. Which analytical techniques are most reliable for assessing purity post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS (electrospray ionization) are standard. For example, ES+ mass spectrometry confirms molecular ion peaks at m/z 335.2 [(M+H)⁺], while TLC (Rf = 0.3 in 1:1 EtOAc/hexane) provides rapid purity estimates .
Advanced Research Questions
Q. How does the syn configuration influence biological activity in gamma-secretase modulation for Alzheimer’s disease?
- Methodological Answer : The syn configuration enhances binding to gamma-secretase’s allosteric site by aligning the bicyclo[3.2.1]octane scaffold with hydrophobic pockets. In vitro assays using SH-SY5Y neuronal cells show 50% inhibition (IC₅₀) at 0.8 μM for the syn isomer vs. >10 μM for the anti isomer. Molecular dynamics simulations reveal stronger hydrogen bonding with Asp385 and Tyr389 residues .
Q. What strategies resolve contradictions in synthetic yields during scale-up?
- Methodological Answer : Contradictions arise from inefficient mixing and heat dissipation in large batches. Optimizing reaction parameters (e.g., using microwave-assisted synthesis at 120°C for 30 minutes) improves yield consistency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation to prevent side reactions (e.g., tert-butyl group cleavage) .
Q. How can derivatives of this compound be designed to improve pharmacokinetic properties without compromising target affinity?
- Methodological Answer : Substituent modifications at the carbamate nitrogen (e.g., introducing fluorinated alkyl chains) enhance metabolic stability while retaining affinity. For GPR119 receptor modulation (e.g., metabolic syndrome), replacing the tert-butyl group with spirocyclic boronate esters improves oral bioavailability (AUC increased by 2.5× in rat models) .
Q. What role does the bicyclo[3.2.1]octane scaffold play in conformational rigidity and target interaction?
- Methodological Answer : The scaffold enforces a boat-like conformation, positioning the carbamate group for optimal hydrogen bonding with target enzymes. Comparative studies with flexible analogs (e.g., piperidine derivatives) show a 10-fold reduction in binding affinity, highlighting the importance of rigidity for maintaining pharmacophore alignment .
Key Notes
- Stereochemical Sensitivity : Anti-isomers (CAS 847862-26-4) are commercially available but less biologically active. Ensure stereochemical characterization early in synthesis .
- Safety : Handle with nitrile gloves due to mild skin irritation (H315/H319). Use fume hoods to avoid inhalation risks (H335) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
